N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea
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Overview
Description
N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea is a synthetic organic compound that belongs to the anthraquinone family This compound is characterized by its anthracene core structure, which is substituted with hydroxy and urea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea typically involves the reaction of 1-aminoanthraquinone with isocyanates or urea derivatives. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different properties and applications depending on the specific functional groups introduced.
Scientific Research Applications
N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- Acid Violet 43
Uniqueness
N-(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)urea is unique due to its specific substitution pattern and the presence of the urea group, which imparts distinct chemical and biological properties
Properties
CAS No. |
63086-51-1 |
---|---|
Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
(4-hydroxy-9,10-dioxoanthracen-1-yl)urea |
InChI |
InChI=1S/C15H10N2O4/c16-15(21)17-9-5-6-10(18)12-11(9)13(19)7-3-1-2-4-8(7)14(12)20/h1-6,18H,(H3,16,17,21) |
InChI Key |
QVMZMLPYSPIHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC(=O)N |
Origin of Product |
United States |
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